molecular formula C9H10BrNO2 B1586395 Methyl 2-amino-5-bromo-3-methylbenzoate CAS No. 206548-14-3

Methyl 2-amino-5-bromo-3-methylbenzoate

Cat. No. B1586395
M. Wt: 244.08 g/mol
InChI Key: NVJKMGDNYCDLGR-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-bromo-3-methylbenzoate” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 .


Synthesis Analysis

The synthesis of “Methyl 2-amino-5-bromo-3-methylbenzoate” involves the reaction of methyl 2-amino-3-methylbenzoate with hydrogen bromide and hydrogen peroxide in water at temperatures between 30 and 70°C . The reaction mixture is stirred for 3 hours, after which sodium bisulfite (NaHSO3) is added until the peroxide test is negative . The mixture is then adjusted to a pH of 7-8 with sodium carbonate (Na2CO3), filtered, and dried to yield the product .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-bromo-3-methylbenzoate” is 1S/C9H10BrNO2/c1-5-3-6 (10)4-7 (8 (5)11)9 (12)13-2/h3-4H,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-bromo-3-methylbenzoate” is a solid at room temperature . Its solubility and other physicochemical properties such as lipophilicity and water solubility can be found in the search results .

Scientific Research Applications

Synthesis and Characterization Applications

Methyl 2-amino-5-bromo-3-methylbenzoate serves as a key intermediate in various chemical synthesis processes. For instance, it is used in the synthesis of Chloranthraniliprole, an insecticide, showcasing its utility in the development of agricultural chemicals (Zheng Jian-hong, 2012). Furthermore, it plays a role in the synthesis of benzo[b]thiophen derivatives, which have pharmacological significance (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound is used in synthesizing molecules with potential therapeutic benefits. For example, its derivatives have been studied for their roles in developing anticancer drugs inhibiting thymidylate synthase, highlighting its importance in oncology research (Cao Sheng-li, 2004). Additionally, derivatives of Methyl 2-amino-5-bromo-3-methylbenzoate have been used in the development of zinc phthalocyanine with applications in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Molecular and Physical Properties Analysis

The compound's molecular structure and properties have been extensively studied, providing insights into its behavior and potential applications. Investigations into its vibrational spectra, molecular properties, and hyperpolarizability have contributed to understanding its non-linear optical (NLO) activity, crucial for materials science and photonics (A. Saxena, Megha Agrawal, A. Gupta, 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, suggesting measures to prevent or respond to exposure .

properties

IUPAC Name

methyl 2-amino-5-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJKMGDNYCDLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376943
Record name methyl 2-amino-5-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-bromo-3-methylbenzoate

CAS RN

206548-14-3
Record name Methyl 2-amino-5-bromo-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206548-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-methylbenzoic acid methylester
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,4,6-Trimethyl-cyclotriboroxane (6.99 ml, 50.0 mmol) was added to a stirred suspension of methyl 2-amino-5-bromo-3-iodo-benzoate (Preparation #11a, 15.5 g, 43.6 mmol), [1,1′-bis(diphenylphosphino)-ferrocene)dichloropalladium(II) 1:1 complexed with dichloromethane (1.67 g, 2.05 mmol) and cesium carbonate (42.9 g, 132 mmol) in 1,4-dioxane (200 mL) under N2. After about 4 hours at about 90° C. additional 2,4,6-trimethyl-cyclotriboroxane (1.00 ml, 7.15 mmol) was added and the reaction was continued with heating for about 2 more hours. The reaction was cooled, filtered through a short pad of silica gel and concentrated to afford an oil. The crude product was purified by flash chromatography over silica gel using heptane:EtOAc (92:8) as the eluent to yield methyl 2-amino-5-bromo-3-methyl-benzoate (5.9 g, 55%) as a pale yellow solid; RP HPLC (Table 1, Method e) Rt=2.72, m/z: (MH)+ 244/246.
Quantity
6.99 mL
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15.5 g
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1.67 g
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42.9 g
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1 mL
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol, purity: 98% quantitative NMR) in 240 mL of H2O is gradually admixed at 30° C. with hydrogen bromide (48% of H2O, 149.2 g, 0.885 mol) added dropwise. The suspension obtained is admixed with hydrogen peroxide (30% in H2O, 105.1 g, 0.927 mol) added dropwise over 2 h, and the temperature is kept below 70° C. After 1 hour of subsequent stirring, NaHSO3 (39% in H2O, 33.7 g, 0.126 mol) is added a little at a time (peroxide test was negative). The suspension obtained is adjusted to pH7-8 with Na2CO3 (0.1 eq., 9.0 g, 0.084 mol), which is added a little at a time. Following filtration and drying in a vacuum drying cabinet, methyl 2-amino-5-bromo-3-methylbenzoate is isolated as a pale brown solid. Yield: 204.2 g, 97.7% of theory, purity: 98.5% quantitative NMR).
Quantity
142.1 g
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149.2 g
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105.1 g
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33.7 g
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peroxide
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9 g
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240 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-bromo-3-methylbenzoic acid (3.0 g, 13 mmol) from Step A above in DMF was added cesium carbonate (6.4 g, 20 mmol) followed by iodomethane (0.8 ml, 13 mmol). The reaction was stirred at ambient temperature overnight. The mixture was washed with water and extracted with dichloromethane. The organic extract was dried (Na2SO4) and concentrated in vacuo to afford methyl 2-amino-5-bromo-3-methylbenzoate (3.2 g, 100%) as a grey solid: 1H NMR (500 MHz, CDCl3) δ 7.89 (d, J=2.4 Hz, 1H), 7.28 (d, J=2.1 Hz, 1H), 5.84 (brs, 2H), 3.87 (s, 3H), 2.15 (s, 3H); MS (ESI+) m/z 245 (M+H).
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3 g
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6.4 g
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0.8 mL
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Synthesis routes and methods V

Procedure details

2-Amino-5-bromo-3-methylbenzoic acid (5.0 g, 21.7 mmol) in dry DMF (35 mL) was stirred with Cs2CO3 (10.62 g, 32.6 mmol) at room temperature for 1 h under nitrogen. Iodomethane (3.4 g, 1.5 mL, 23.95 mmol) in dry DMF (7 ml) was added dropwise to the above stirring reaction mixture over a period of 30 min and continued the reaction for 24 h. Reaction mixture was diluted with water (200 mL) and stirred to observe hetergeneous suspension. The purple solid was collected by filtration and dried to obtain methyl 2-amino-5-bromo-3-methylbenzoate (4.72 g, 89%). 1H NMR (DMSO-d6): δ 7.67 (app d, 1H, J=2.1 Hz), 7.34 (s, 1H), 6.60 (s, 2H), 3.78 (s, 3H), 2.09 (s, 3H).LCMS: rt 7.98 min (A), purity 99%, MS (m/e) 245 (MH+).
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5 g
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10.62 g
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35 mL
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1.5 mL
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7 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-5-bromo-3-methylbenzoate
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Reactant of Route 6
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Citations

For This Compound
5
Citations
IT Kirby, A Person, M Cohen - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
… Methyl 2-amino-5-bromo-3-methylbenzoate (200 mg, 0.8 mmol) was dissolved in … Methyl 2-amino-5-bromo-3-methylbenzoate (150 mg, 0.6 mmol) was dissolved in anhydrous toluene …
Number of citations: 5 pubs.rsc.org
DD Manning, C Guo, Z Zhang, KN Ryan… - Bioorganic & Medicinal …, 2014 - Elsevier
… Treatment of methyl 2-amino-5-bromo-3-methylbenzoate with isoamyl nitrite and potassium acetate provided the indazole nucleus in good yield. The product was subsequently …
Number of citations: 7 www.sciencedirect.com
W Dong, J Xu, L Xiong, X Liu, Z Li - Chinese Journal of …, 2009 - Wiley Online Library
In search of environmentally benign insecticides with high activity, low toxicity and low residue, a novel series of anthranilic acid esters containing N‐pyridylpyrazole were designed and …
Number of citations: 78 onlinelibrary.wiley.com
EA Meyer, M Furler, F Diederich, R Brenk… - Helvetica chimica …, 2004 - Wiley Online Library
… Methyl 2-Amino-5-bromo-3-methylbenzoate (18). To a soln. of 3 (10 g, 60 mmol) in AcOH (200 ml), Br2 (3.1 ml, 60 mmol) in AcOH (100 ml) was slowly added at 108. …
Number of citations: 36 onlinelibrary.wiley.com
MK Kim, H Shin, SY Cho, Y Chong - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… To a stirred solution of methyl 2-amino-5-bromo-3-methylbenzoate (5) (0.50 g, 2.20 mmol) in CHCl 3 (5 ml) was added KOAc (0.22 g, 2.30 mmol) at rt. After cooling to 0 C, Ac 2 O (0.40 …
Number of citations: 12 www.sciencedirect.com

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